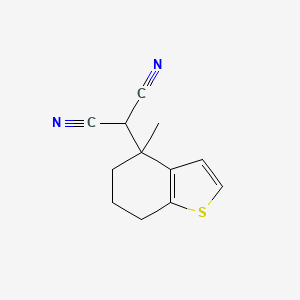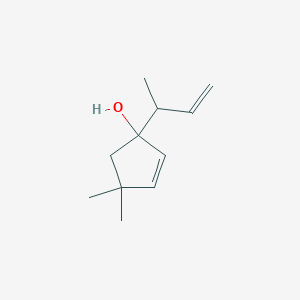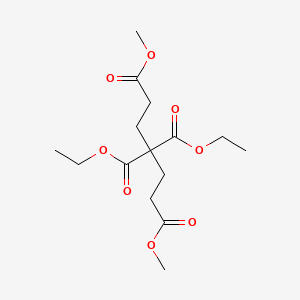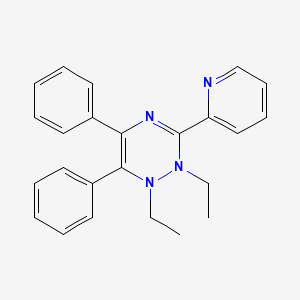
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of ethyl acetoacetate, characterized by the presence of two chlorine atoms and an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. The ethoxy group is then introduced through an etherification reaction using ethanol and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 4-ethoxy-3-oxobutanoate.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethyl 4-ethoxy-3-oxobutanoate.
Hydrolysis: Formation of 2,2-dichloro-4-ethoxy-3-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic substitution reactions. It can also undergo reduction and hydrolysis, leading to the formation of different products that may interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-dichloro-3-oxobutanoate: Similar structure but lacks the ethoxy group.
Ethyl 2,4-dichloro-3-oxobutanoate: Similar structure with chlorine atoms at different positions.
Ethyl acetoacetate: The parent compound without chlorine atoms or the ethoxy group.
Uniqueness
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is unique due to the presence of both chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
110689-93-5 |
|---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C8H12Cl2O4/c1-3-13-5-6(11)8(9,10)7(12)14-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
AJQHSFLIGJLPLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)C(C(=O)OCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)








![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
